Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-propynyl)-
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Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-propynyl)- is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-propynyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the propynyl and methyl groups via substitution reactions.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro structure.
Industrial Production Methods
Industrial production may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound may involve binding to specific receptors or enzymes in the body. It may interact with GABA receptors, similar to other benzodiazepines, leading to sedative and anxiolytic effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Alprazolam: Known for its use in treating anxiety disorders.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-propynyl)- may exhibit unique pharmacokinetic and pharmacodynamic properties due to its distinct structural features, such as the propynyl group and tetrahydro configuration.
Properties
CAS No. |
126234-00-2 |
---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
11-methyl-10-prop-2-ynyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C14H15N3O/c1-3-7-16-9-11-5-4-6-12-13(11)17(8-10(16)2)14(18)15-12/h1,4-6,10H,7-9H2,2H3,(H,15,18) |
InChI Key |
RFXLPDHABJNDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC#C)C=CC=C3NC2=O |
Origin of Product |
United States |
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